4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
Molecular Structure Analysis
While the exact molecular structure of “4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride” is not available, related compounds such as “1-methyl-1h-pyrazole-4-yl methanamine” and “(1-Methyl-1H-pyrazol-4-yl)-acetic acid” have been studied . These compounds contain a 1-methyl-1H-pyrazol-4-yl group, which is likely a key component of the compound .Scientific Research Applications
Overview
Neuroprotective and Antidepressant Activities
1MeTIQ, an endogenous amine present in the mammalian brain, shares structural similarities with 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Research indicates that 1MeTIQ possesses neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. It has been suggested that its neuroprotective effects may involve MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. Additionally, it demonstrates potential as an antidepressant and antiaddictive drug, highlighting the broader therapeutic potential of THIQ derivatives in neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Applications
THIQ derivatives, including structures similar to this compound, have been explored for their anticancer properties. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery. A comprehensive review covering patents on various therapeutic activities of THIQ derivatives between 2010 and 2015 highlights their success in drug discovery for cancer and CNS disorders. This underscores the promising candidacy of THIQs as novel drugs for cancer treatment with unique mechanisms of action (Singh & Shah, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit soluble epoxide hydrolases (seh) . sEH is an enzyme that facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
Similar compounds have been found to show varying degrees of selectivity towards the seh enzymes . This suggests that “4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride” may interact with its targets in a similar manner.
Biochemical Pathways
The cytochrome P450-mediated polyunsaturated fatty acid epoxide is an important biochemical pathway that mediates inflammation and blood pressure regulation . Inhibition of sEH can affect this pathway and its downstream effects .
Result of Action
Inhibition of seh by similar compounds has been associated with reduced blood pressure elevation and inflammatory roles .
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;;/h2-5,7,9,13-14H,6,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZILEBZHCWCZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC3=CC=CC=C23.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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